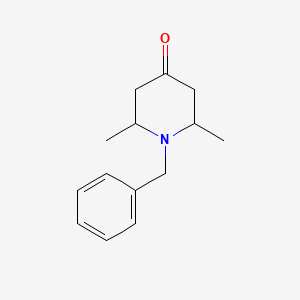

1-Benzyl-2,6-dimethylpiperidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzyl-2,6-dimethylpiperidin-4-one is an organic compound with the molecular formula C14H19NO It is a piperidinone derivative, characterized by the presence of a benzyl group and two methyl groups attached to the piperidine ring

Vorbereitungsmethoden

The synthesis of 1-Benzyl-2,6-dimethylpiperidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the condensation of benzylamine with 2,6-dimethylcyclohexanone, followed by cyclization and oxidation steps . Industrial production methods may vary, but they generally involve similar reaction pathways with optimization for large-scale synthesis.

Analyse Chemischer Reaktionen

1-Benzyl-2,6-dimethylpiperidin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Substitution: The benzyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Overview

1-Benzyl-2,6-dimethylpiperidin-4-one is characterized by a benzyl group attached to the nitrogen atom of the piperidine ring, with two methyl groups at the 2 and 6 positions. Its molecular formula is C14H21N, and it features a ketone functional group at the 4-position of the piperidine ring. The compound exhibits specific stereochemistry that is crucial for its biological interactions and potential therapeutic effects.

Pharmaceutical Applications

The primary applications of this compound are found in pharmaceutical research, particularly in drug development targeting neurological disorders and cancer. Below are some notable applications:

- Neuropharmacology : The compound has shown promising results in studies related to neuropharmacological activities. It may serve as a lead compound for developing drugs aimed at treating conditions such as depression and anxiety disorders.

- Cancer Treatment : Research indicates that derivatives of this compound can inhibit certain types of cancer cell proliferation. Its structural properties allow it to interact effectively with biological targets involved in cancer pathways .

Synthesis and Derivatives

This compound can be synthesized through various chemical routes. It serves as an intermediate in the synthesis of other biologically active compounds. For instance, it has been utilized in the preparation of Tofacitinib, a Janus Kinase inhibitor used for treating rheumatoid arthritis and other inflammatory diseases .

Table 1: Comparison of Structural Features

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Benzyl group + methyl substitutions | Neuropharmacological activity |

| Tofacitinib | Derived from piperidine derivatives | Janus Kinase inhibition |

| 4-Methyl-1-benzylpiperidine | Methyl group at position 4 | Enhanced lipophilicity |

Case Study 1: Neuropharmacological Screening

A study conducted on various piperidine derivatives, including this compound, assessed their effects on neurotransmitter systems. The findings revealed that this compound exhibited significant affinity for dopamine receptors, indicating its potential use in treating neuropsychiatric disorders .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies demonstrated that this compound could inhibit the growth of specific cancer cell lines. The mechanism was linked to its ability to interfere with cell signaling pathways involved in proliferation and survival .

Wirkmechanismus

The mechanism of action of 1-Benzyl-2,6-dimethylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-2,6-dimethylpiperidin-4-one can be compared with other piperidinone derivatives, such as:

1-Benzyl-2,2-dimethylpiperidin-4-one: Similar structure but with different methyl group positions, leading to distinct chemical and biological properties.

2,6-Dimethylpiperidin-4-one: Lacks the benzyl group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .

Biologische Aktivität

1-Benzyl-2,6-dimethylpiperidin-4-one is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its structure, characterized by a benzyl group and methyl substitutions on the piperidine ring, suggests a unique interaction profile with various biological targets.

Chemical Structure

The chemical formula of this compound is C14H21N. The compound features a ketone functional group at the 4-position of the piperidine ring, which is crucial for its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits notable interactions with neurotransmitter systems, particularly dopamine and serotonin pathways. These interactions suggest its potential as a pharmacological agent in treating neurological disorders.

The compound acts primarily through receptor binding and modulation of neurotransmitter release. It has been shown to interact with several receptors, including:

- Dopamine Receptors : Modulating dopaminergic activity could have implications in treating conditions like Parkinson's disease and schizophrenia.

- Serotonin Receptors : Its interaction with serotonin pathways may contribute to antidepressant effects.

Research Findings

A variety of studies have explored the pharmacological potential of this compound. For instance:

- Neuropharmacology Studies : Investigations into its effects on rodent models have demonstrated alterations in behavior consistent with dopaminergic modulation.

- Antiviral Activity : Similar compounds have shown promise as inhibitors of influenza viruses, suggesting that this compound may possess antiviral properties as well .

Comparative Analysis

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key analogs:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| 1-Benzyl-2,3-dimethylpiperidin-4-one | Similar piperidine structure but different methylation | Different receptor interaction profile |

| 1-Benzyl-2,6-diphenylpiperidin-4-one | Contains phenyl groups instead of methyls | Potentially different receptor interactions |

| 1-Benzylpiperidine | Lacks carbonyl functionality | Simplified structure with distinct effects |

Case Studies

Several case studies have highlighted the pharmacological potential of related compounds:

- Influenza Virus Inhibition : A study demonstrated that N-benzyl 4,4-disubstituted piperidines showed significant activity against H1N1 influenza virus through novel mechanisms involving hemagglutinin fusion peptide interactions .

- Dopaminergic Activity : Research involving genetically modified mice indicated that alterations in dopamine receptor activity could be modulated by compounds similar to this compound, suggesting therapeutic applications in addiction and mood disorders .

Eigenschaften

IUPAC Name |

1-benzyl-2,6-dimethylpiperidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-11-8-14(16)9-12(2)15(11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZABKAGQMPNUFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(N1CC2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32941-09-6 |

Source

|

| Record name | 1-benzyl-2,6-dimethylpiperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.